(5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and an ethoxy-methyl-propan-2-yl benzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and benzylidene groups. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(5E)-1-(4-chlorophenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with chlorophenyl and benzylidene groups sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-5-30-20-10-14(4)15(11-18(20)13(2)3)12-19-21(27)25-23(29)26(22(19)28)17-8-6-16(24)7-9-17/h6-13H,5H2,1-4H3,(H,25,27,29)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPTXVBFMIPMAH-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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